

Tws119: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tws119

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Abstract

Tws119 is a potent and selective small molecule inhibitor of glycogen synthase kinase-3 β (GSK-3 β), a key regulatory enzyme implicated in a multitude of cellular processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **Tws119**. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate its application in research and drug development.

Chemical Properties and Structure

Tws119, with the IUPAC name 3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-phenol, is a pyrrolopyrimidine derivative. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₁₈ H ₁₄ N ₄ O ₂	[1]
Molecular Weight	318.33 g/mol	[1]
CAS Number	601514-19-6	[1]
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	[1]
Purity	>98%	[1]

Structure:

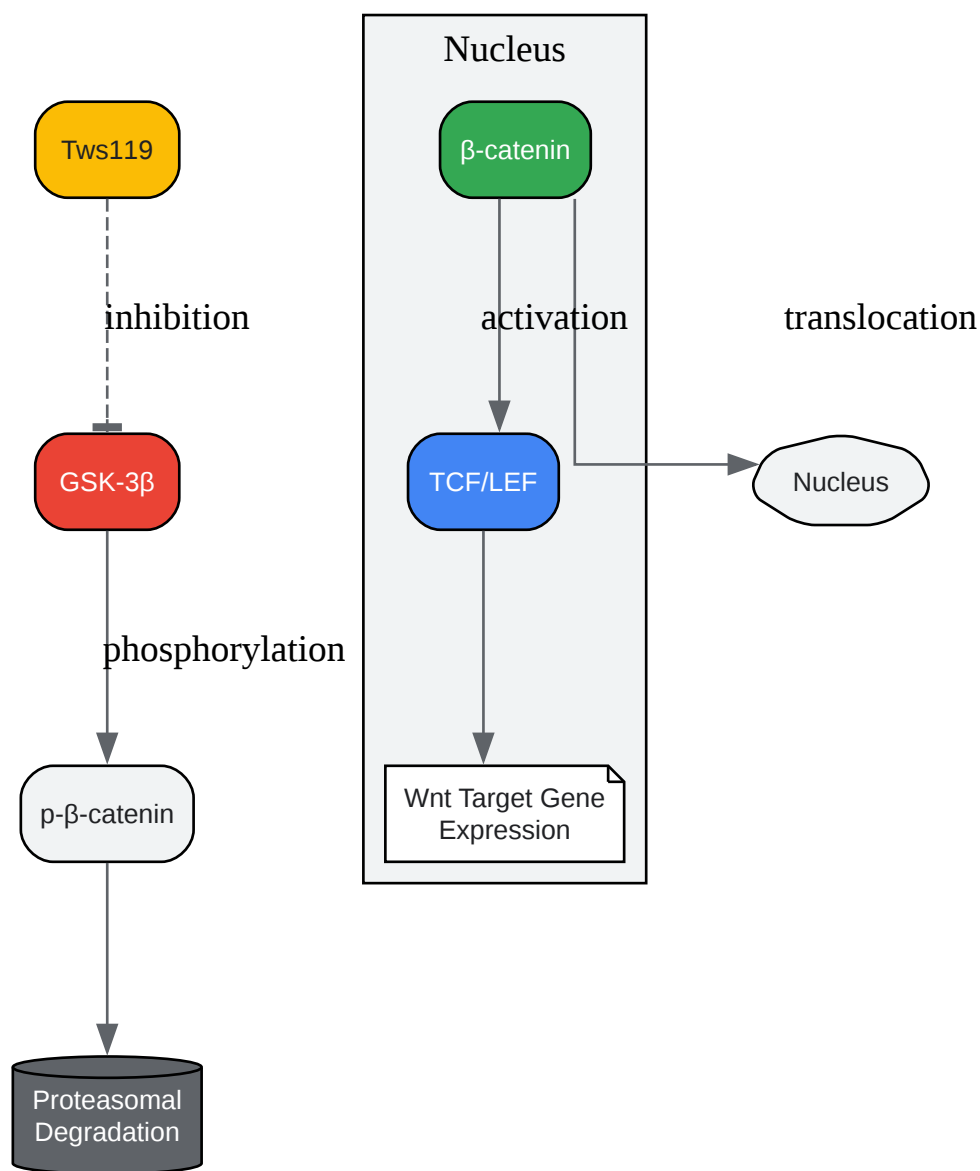
Caption: 2D chemical structure of **Twis119**.

Biological Activity and Mechanism of Action

Twis119 is a highly selective inhibitor of GSK-3 β , a serine/threonine kinase that plays a crucial role as a negative regulator in the Wnt/ β -catenin signaling pathway. By inhibiting GSK-3 β , **Twis119** prevents the phosphorylation and subsequent degradation of β -catenin. This leads to the accumulation of β -catenin in the cytoplasm, followed by its translocation to the nucleus where it activates TCF/LEF transcription factors, thereby upregulating the expression of Wnt target genes.[2][3] This mechanism of action underlies the diverse biological effects of **Twis119**, including the induction of neuronal differentiation and the modulation of immune cell function.[2][4]

Parameter	Value	Cell/Assay Type	Reference
IC ₅₀ (GSK-3 β)	30 nM	Cell-free assay	[2][4][5][6]
K _d (GSK-3 β)	126 nM	Surface Plasmon Resonance (SPR)	[2][4]

Signaling Pathway



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Caption: **Twsg119** inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.

Experimental Protocols

Cell-Free GSK-3β Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ value of **Twsg119** against GSK-3β in a cell-free system using a luminescence-based kinase assay.

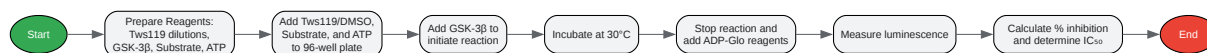
Materials:

- Recombinant human GSK-3 β enzyme
- GSK-3 β substrate peptide
- ATP
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- **Twis119** (or other test inhibitors) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare a serial dilution of **Twis119** in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically $\leq 1\%$).
- In a white microplate, add the diluted **Twis119** or DMSO (for control wells).
- Add the GSK-3 β substrate and ATP solution to all wells.
- Initiate the kinase reaction by adding the recombinant GSK-3 β enzyme to all wells except the "no enzyme" control.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
- Measure the luminescence using a plate-reading luminometer.

- Calculate the percent inhibition for each **Twis119** concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.



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Caption: Workflow for a cell-free GSK-3 β kinase inhibition assay.

Neuronal Differentiation of P19 Cells

This protocol describes the induction of neuronal differentiation in mouse embryonal carcinoma P19 cells using **Twis119**.^[4]

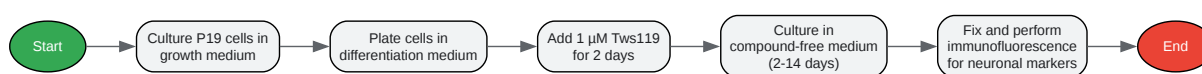
Materials:

- P19 cells
- P19 growth medium: Minimum Essential Medium α (MEM α) supplemented with 7.5% calf serum and 2.5% Fetal Bovine Serum (FBS)
- Differentiation medium: MEM α supplemented with 5% FBS
- **Twis119** (1 μ M final concentration)
- Compound-free medium: MEM α with 2% FBS
- B27-supplemented Neurobasal medium
- Tissue culture plates
- Neuronal-specific antibodies for immunofluorescence (e.g., anti- β III-tubulin/TuJ1, anti-Map2)

Procedure:

- Culture P19 cells in P19 growth medium at 37°C in a 5% CO₂ incubator.

- To induce differentiation, plate P19 cells at a suitable density in differentiation medium.
- After 12 hours, replace the medium with fresh differentiation medium containing 1 μ M **Tws119**.
- Treat the cells with **Tws119** for 2 days.
- After 2 days, remove the **Tws119**-containing medium and culture the cells in compound-free medium for an additional 2-14 days. For cultures longer than 10 days, switch to B27-supplemented Neurobasal medium.
- Monitor the cells for morphological changes indicative of neuronal differentiation, such as the appearance of neurite outgrowths.
- At desired time points, fix the cells and perform immunofluorescence staining with neuronal-specific antibodies to confirm differentiation and assess the percentage of neurons.



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Caption: Workflow for **Tws119**-induced neuronal differentiation of P19 cells.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general method for determining the binding affinity (K_d) of **Tws119** to GSK-3 β using SPR.[4]

Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Recombinant GSK-3 β -GST fusion protein

- Amine coupling kit (EDC, NHS, ethanolamine)
- SPR running buffer (e.g., PBS)
- **Twis119** at various concentrations

Procedure:

- Immobilize the GSK-3 β -GST fusion protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
- Prepare a series of **Twis119** dilutions in SPR running buffer.
- Inject the **Twis119** solutions over the sensor chip surface at a constant flow rate for a defined period to monitor the association phase.
- Switch to running buffer alone to monitor the dissociation phase.
- Regenerate the sensor chip surface between different **Twis119** concentrations if necessary.
- Analyze the resulting sensorgrams using the instrument's evaluation software. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

TCF/LEF Reporter Assay

This assay measures the activation of the Wnt/ β -catenin signaling pathway by quantifying the transcriptional activity of TCF/LEF.[\[3\]](#)

Materials:

- A suitable cell line (e.g., HEK293T, P19)
- TCF/LEF luciferase reporter vector
- A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

- Transfection reagent
- **Twis119**
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Co-transfect the cells with the TCF/LEF luciferase reporter vector and the control vector using a suitable transfection reagent.
- After 24 hours, treat the transfected cells with various concentrations of **Twis119** or DMSO (vehicle control).
- Incubate the cells for an additional 24-48 hours.
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Calculate the fold activation of the TCF/LEF reporter in **Twis119**-treated cells compared to the vehicle control.

Conclusion

Twis119 is a valuable research tool for studying the roles of GSK-3 β and the Wnt/ β -catenin signaling pathway in various biological processes. Its ability to potently and selectively inhibit GSK-3 β makes it a powerful agent for manipulating cell fate, particularly in the context of stem cell differentiation and immunology. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize **Twis119** in their studies.

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- To cite this document: BenchChem. [Tws119: A Technical Guide to its Chemical Properties, Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663528#chemical-properties-and-structure-of-tws119]

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